molecular formula C21H25NO4 B2865783 Boc-4-(naphthalen-1-yl)-piperidine-4-carboxylic acid CAS No. 1198287-04-5

Boc-4-(naphthalen-1-yl)-piperidine-4-carboxylic acid

Cat. No.: B2865783
CAS No.: 1198287-04-5
M. Wt: 355.434
InChI Key: VJMTYCCYJDVUDN-UHFFFAOYSA-N
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Description

Boc-4-(naphthalen-1-yl)-piperidine-4-carboxylic acid is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a naphthalene ring attached to the piperidine moiety, with a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. It is commonly used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-4-(naphthalen-1-yl)-piperidine-4-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow synthesis and batch processing, where the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

Boc-4-(naphthalen-1-yl)-piperidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the naphthalene ring or the piperidine moiety.

    Substitution: Nucleophilic and electrophilic substitution reactions can be performed on the naphthalene ring or the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the naphthalene or piperidine rings.

Scientific Research Applications

Boc-4-(naphthalen-1-yl)-piperidine-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a protecting group in peptide synthesis.

    Biology: The compound is used in the study of enzyme mechanisms and as a ligand in receptor binding studies.

    Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Boc-4-(naphthalen-1-yl)-piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins. The naphthalene ring and piperidine moiety play crucial roles in binding to the target molecules, while the Boc group provides stability and protection during chemical reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Boc-4-(naphthalen-1-yl)-piperidine-4-carboxylic acid is unique due to its combination of a naphthalene ring and a piperidine moiety, which imparts specific chemical and biological properties. The presence of the Boc protecting group further enhances its stability and versatility in synthetic applications.

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-4-naphthalen-1-ylpiperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO4/c1-20(2,3)26-19(25)22-13-11-21(12-14-22,18(23)24)17-10-6-8-15-7-4-5-9-16(15)17/h4-10H,11-14H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJMTYCCYJDVUDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC=CC3=CC=CC=C32)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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